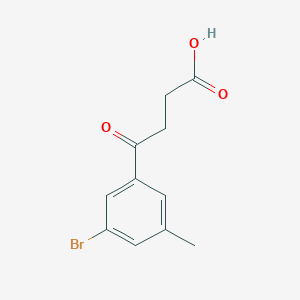

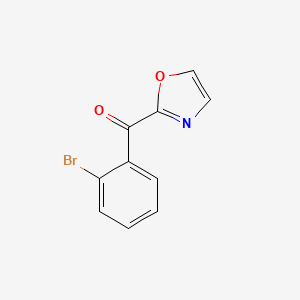

2-(2-Bromobenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

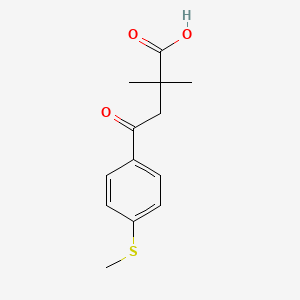

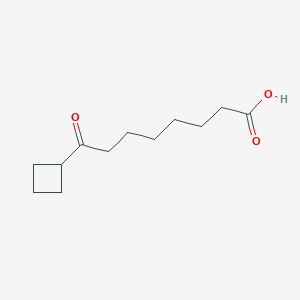

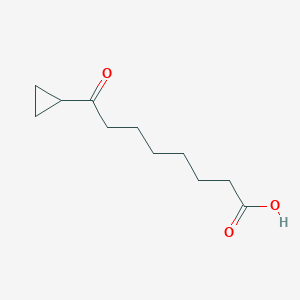

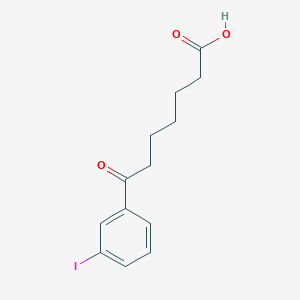

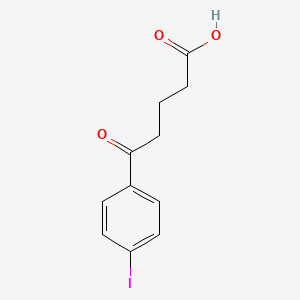

2-(2-Bromobenzoyl)oxazole is a synthetic organic compound that belongs to the oxazole family, which is characterized by a five-membered aromatic ring that contains one oxygen atom and one nitrogen atom. Its molecular formula is C10H6BrNO2 .

Synthesis Analysis

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . The synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis has been summarized in recent advances .Molecular Structure Analysis

The molecular formula of 2-(2-Bromobenzoyl)oxazole is C10H6BrNO2 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis

Oxazoles have served as scaffolds from which macrocyclization reactions have produced a variety of interesting and novel depsipeptides and macrolactones . Despite these significant advances, challenges remain. For example, a mild, efficient, and general method to oxidize 4-alkyloxazolines to 4-alkyloxazoles is still needed .Physical And Chemical Properties Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Versatile Building Blocks : Oxazole compounds like 4-bromomethyl-2-chlorooxazole are used as building blocks in organic synthesis. These compounds undergo palladium-catalyzed cross-coupling reactions to yield a range of disubstituted oxazoles (Young, Smith, & Taylor, 2004).

- Catalysis and Reaction Mechanisms : Research has focused on catalytic methods to modify oxazole compounds. For instance, the study of metal-induced tautomerization of oxazole molecules to heterocyclic carbenes shows the transformation potential in catalytic processes (Ruiz & Perandones, 2009).

- Synthetic Applications : Oxazoles are also key intermediates in the synthesis of complex molecules. An example is the development of methodologies for the assembly of disubstituted oxazoles, which are important in natural product synthesis (Luo, Ji, Li, & Zhang, 2012).

Medicinal Chemistry

- Antibacterial Agents : Oxazoles, including derivatives of 2-(2-Bromobenzoyl)oxazole, have been studied for their antibacterial properties. For example, 1,2,3-triazoles derived from oxazolidinones exhibit promising antibacterial activity with reduced side effects (Reck et al., 2005).

- Antiprotozoal Activity : Some 2-amino-4-phenyloxazole derivatives show significant antiprotozoal activity, highlighting the potential of oxazole compounds in treating protozoal infections (Carballo et al., 2017).

Material Science

- Organic Electronics : Oxazole derivatives find applications in the field of organic electronics due to their unique electronic properties. Studies in this area focus on the synthesis and characterization of oxazole-based compounds for potential use in electronic devices (Badr, Aly, Fahmy, & Mansour, 1981).

Safety And Hazards

Zukünftige Richtungen

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTINUONCOJUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642078 |

Source

|

| Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromobenzoyl)oxazole | |

CAS RN |

898759-79-0 |

Source

|

| Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.